N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide, commonly known as CTN-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of small organic molecules that can be synthesized and modified to develop new drugs with improved efficacy and reduced toxicity. CTN-2 has been studied extensively for its potential applications in treating various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Fluoride Anion Detection : Younes et al. (2020) synthesized a series of benzamide derivatives, including compounds related to N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide. One derivative demonstrated a drastic color change in response to fluoride anions, indicating its potential as a colorimetric sensor for fluoride detection in solutions (Younes et al., 2020).
Molecular Structure and Interaction Analysis : Gouda et al. (2022) studied a related compound, focusing on its molecular structure, interactions, and potential for cytotoxicity assessment. This work provides insights into the chemical reactivity and interaction energies of similar acetamide derivatives (Gouda et al., 2022).
Organic Semiconductor Applications : Hu et al. (2011) developed naphthalene diimide derivatives for use in organic thin film transistors. This research suggests potential applications of related compounds in electronics, particularly in the development of air-stable, solution-processed n-channel organic semiconductors (Hu et al., 2011).
Catalytic Synthesis Applications : Mokhtary and Torabi (2017) demonstrated the use of related naphthalene acetamide derivatives in the synthesis of complex organic compounds, highlighting their role as effective catalysts in organic reactions (Mokhtary & Torabi, 2017).
Aminopeptidase N Inhibition : Lee et al. (2005) identified a compound similar to N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide as a potent inhibitor of aminopeptidase N, indicating potential therapeutic applications in diseases where this enzyme plays a role (Lee et al., 2005).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c18-11-14-8-9-21-17(14)19-16(20)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXPXUMVKUFTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.